molecular formula C23H14N2O3S2 B11681600 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B11681600
M. Wt: 430.5 g/mol
InChI Key: GDXBYAYGSXWORD-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features a benzothiazole ring and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Attachment of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Formation of the Anthracene Moiety: The anthracene derivative is synthesized separately, often through Friedel-Crafts acylation of anthracene.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the anthracene derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its unique structural features.

    Materials Science: Application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: Use as a fluorescent probe for biological imaging due to its photophysical properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: Lacks the anthracene moiety, making it less effective in applications requiring extended conjugation.

    N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide: Lacks the benzothiazole ring, reducing its potential in medicinal chemistry applications.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to the combination of the benzothiazole ring and anthracene moiety, providing a balance of electronic and structural properties that make it suitable for a wide range of applications.

Properties

Molecular Formula

C23H14N2O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C23H14N2O3S2/c26-19(12-29-23-25-16-9-3-4-11-18(16)30-23)24-17-10-5-8-15-20(17)22(28)14-7-2-1-6-13(14)21(15)27/h1-11H,12H2,(H,24,26)

InChI Key

GDXBYAYGSXWORD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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